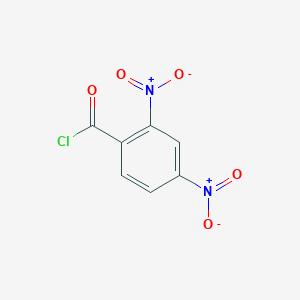![molecular formula C9H14O3 B109288 4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸 CAS No. 1127-13-5](/img/structure/B109288.png)
4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸
説明
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, also known as 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸: は、医薬品化学において貴重な足場です。その剛直な二環式構造は、生物活性分子の三次元配向を模倣するために使用され、特異性と有効性を高めた新薬の設計を支援します。 ヒドロキシ基とカルボン酸官能基は、さらなる化学修飾の部位を提供し、研究者は潜在的な治療薬の薬物動態と薬力学特性を微調整できます .
有機合成
有機合成において、この化合物は汎用性の高い中間体として役立ちます。そのユニークな構造は、さまざまな合成経路を通じて複雑な有機分子を生成するために利用できます。 例えば、エナンチオ選択的合成を経て、ビシクロ[2.2.2]オクタン-1-カルボン酸エステルを生成することができ、これは天然物や医薬品の合成において重要です .
材料科学
4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸の二環式骨格は、材料科学においても研究されています。研究者らは、そのポリマーやその他の材料への組み込みを調査して、機械的強度と熱安定性を向上させています。 ユニークな特性を持つ新規材料を創出する可能性は、有望な研究分野です .
分析化学
分析化学では、この化合物は、クロマトグラフィー分析や質量分析における標準物質または参照物質として使用できます。 その明確に定義された構造と特性により、複雑な混合物の定量分析における方法開発と較正に適しています .
生化学研究
4-ヒドロキシビシクロ[2.2.2]オクタン-1-カルボン酸の二環式構造は、いくつかの生物活性分子と構造的に類似しており、生化学研究の対象となっています。 酵素基質相互作用、受容体結合、その他の生化学的経路を研究するために使用できます .
環境への応用
この化合物の潜在的な環境への応用が、特に汚染物質の分解において研究されています。 その化学構造は、生物修復戦略の開発や環境に優しい材料の構成要素として役割を果たす可能性があります .
特性
IUPAC Name |
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQJPKMORWPZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502564 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-13-5 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)



